molecular formula C10H11BrN2O2 B15308735 4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine

4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine

Cat. No.: B15308735
M. Wt: 271.11 g/mol
InChI Key: URRLDFOUHKLQLS-UHFFFAOYSA-N
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Description

4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C10H11BrN2O2. This compound is characterized by the presence of a bromine atom, a nitro group, and an amine group attached to a tetrahydronaphthalene ring system. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine typically involves the bromination of 5,6,7,8-tetrahydronaphthalen-1-amine followed by nitration. The reaction conditions for bromination often include the use of bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The nitration step involves the use of nitric acid and sulfuric acid as reagents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine is unique due to the presence of both bromine and nitro groups on the tetrahydronaphthalene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

Molecular Formula

C10H11BrN2O2

Molecular Weight

271.11 g/mol

IUPAC Name

4-bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11BrN2O2/c11-8-5-9(13(14)15)10(12)7-4-2-1-3-6(7)8/h5H,1-4,12H2

InChI Key

URRLDFOUHKLQLS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C(=CC(=C2C1)Br)[N+](=O)[O-])N

Origin of Product

United States

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